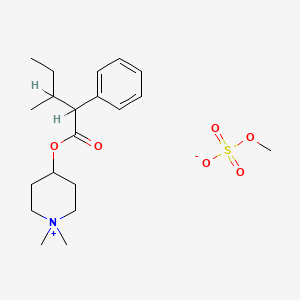

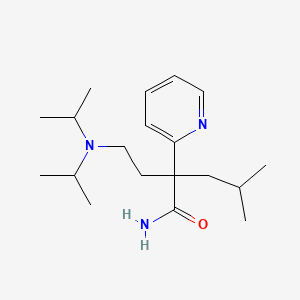

![molecular formula C19H26N2S2 B1679363 S-(ベンゾ[d]チアゾール-2-イル)-N,N-ジシクロヘキシルチオヒドロキシルアミン CAS No. 4979-32-2](/img/structure/B1679363.png)

S-(ベンゾ[d]チアゾール-2-イル)-N,N-ジシクロヘキシルチオヒドロキシルアミン

説明

N,N-Dicyclohexyl-2-benzothiazolesulfenamide is a bioactive chemical.

科学的研究の応用

ゴム加硫促進剤

N,N-ジシクロヘキシル-2-ベンゾチアゾールスルフェンアミドは、天然ゴムまたは合成ゴムの製造における促進剤として使用されます . これは、メルカプトベンゾチアゾールスルフェンアミドグループの一部です .

化学中間体

2-ベンゾチアゾリルスルフェンアミドは、化学中間体として使用される複素環式アミンです . これは、塩酸と反応して対応するジシクロヘキシルアミドを生成し、次に有機塩基の存在下でアンモニアと反応してN,N-ジシクロヘキシル-2-ベンゾチアゾールスルフェンアミドを生成します .

結晶構造解析

この化合物は、結晶構造解析に使用されてきました . 典型的なゴム加硫促進剤として使用されるスルフェンアミドであるS-(ベンゾ[d]チアゾール-2-イル)-N-(tert-ブチル)チオヒドロキシルアミンの分子構造が調べられました .

生物活性

この化合物を含むチアゾール誘導体は、抗酸化、鎮痛、抗炎症、抗菌、抗真菌、抗ウイルス、利尿、抗けいれん、神経保護、抗腫瘍または細胞毒性薬分子など、いくつかの生物活性を有することが判明しています .

クオラムセンシング阻害剤

この化合物は、新規クオラムセンシング阻害剤の設計および開発に使用されてきました . クオラムセンシングは、集団密度に関連する刺激と応答のシステムであり、このプロセスの阻害剤は現在、新興分野です .

抗増殖研究

この化合物は、抗増殖研究に使用されてきました . この化合物の誘導体で特定の細胞を処理すると、S期停止が誘導され、アポトーシス促進タンパク質がアップレギュレートされ、アポトーシス抑制タンパク質がダウンレギュレートされ、カスパーゼ-3が活性化され、その結果、ミトコンドリア機能不全が誘導され、細胞アポトーシスが誘導されることが観察されています .

HPLCカラム分離

N,N-ジシクロヘキシル-2-ベンゾチアゾールスルフェンアミドは、簡単な条件で逆相(RP)HPLC法によって分析できます . 移動相には、アセトニトリル(MeCN)、水、およびリン酸が含まれています .

環境影響評価

監視データは入手できませんが、N,N-ジシクロヘキシル-2-ベンゾチアゾールスルフェンアミドの生産現場および下流での使用からの廃水および空気への排出量は、この物質は閉鎖系で生産され、生産プロセス全体および輸送中の漏出を防ぐための適切な対策が講じられているため、低いと推定されます .

作用機序

Target of Action

It is known that this compound is used as an accelerator in the production of natural or synthetic rubber .

Mode of Action

As a rubber accelerator, it likely interacts with the rubber molecules to speed up the vulcanization process, which involves the formation of cross-links between the rubber molecules to improve the material’s properties .

Biochemical Pathways

As a rubber accelerator, it likely influences the chemical reactions involved in the vulcanization process .

Result of Action

The primary result of N,N-Dicyclohexyl-2-benzothiazolesulfenamide’s action is the acceleration of the vulcanization process in rubber production. This leads to the formation of cross-links between rubber molecules, resulting in a material with improved properties such as increased strength, elasticity, and durability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dicyclohexyl-2-benzothiazolesulfenamide. For instance, temperature and pressure conditions during the vulcanization process can affect the compound’s effectiveness as a rubber accelerator .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUJSNXENPPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027584 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4979-32-2 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4979-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004979322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBS6299M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)?

A1: DCBS is widely used as a vulcanization accelerator in the rubber industry. [, ] This means it speeds up the vulcanization process, which involves forming cross-links between rubber molecules to improve their properties, like strength, elasticity, and durability.

Q2: How does the structure of DCBS influence its complex formation with copper(II) halides?

A2: Studies show that DCBS can form complexes with copper(II) halides, and the stoichiometry of these complexes depends on the number of cyclohexyl substituents on the sulfenamide nitrogen atom. [] N-cyclohexyl-2-benzothiazolesulfenamide forms 1:1 complexes, while DCBS, with two cyclohexyl substituents, forms 1:2 complexes with copper(II) halides. This suggests that the steric bulk introduced by the cyclohexyl groups influences the coordination behavior of the ligand.

Q3: Are there any alternative methods for synthesizing DCBS?

A3: Yes, a novel synthesis method for DCBS utilizes ammonia gas as an acid-binding agent and methanol as the solvent. [] This method boasts advantages like cost-effectiveness, high reaction speed, excellent product quality, and near-100% yield due to recyclable mother liquor and alcohol lotion.

Q4: What are the potential toxicological concerns associated with DCBS exposure?

A4: Studies on rats indicate that high doses of DCBS can lead to adverse effects on reproduction and development. [, , ] Effects observed in these studies include reduced body weight gain, changes in organ weight (spleen, thymus, kidneys), and decreased pup survival rates. These findings highlight the importance of careful handling and exposure control measures when working with DCBS.

Q5: How does the addition of DCBS affect the properties of basalt fiber-reinforced rubber composites?

A5: Research indicates that incorporating DCBS into basalt fiber-reinforced rubber compounds, alongside cytidine triphosphate disodium (CTP), effectively delays the curing process during mixing and extrusion. [] This delay enhances the scorching resistance of the composite material. Notably, the study also highlighted that extruding these compounds leads to significant improvement in their overall properties.

Q6: Are there any specific analytical techniques used to characterize and quantify DCBS?

A6: While the provided research abstracts don't delve into specific analytical techniques for DCBS characterization, it's safe to assume that techniques like spectroscopy (e.g., Infrared, NMR), chromatography (e.g., HPLC), and mass spectrometry are commonly employed for this purpose. [, ] These techniques can provide valuable information about the compound's identity, purity, and concentration in different matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

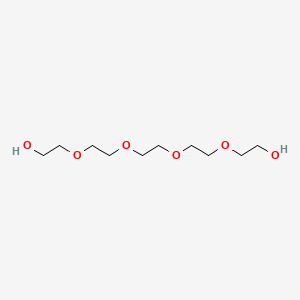

![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)